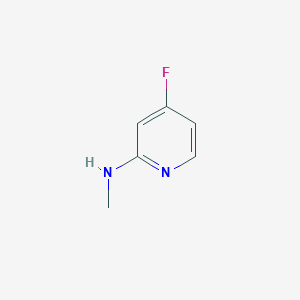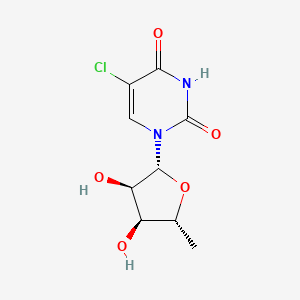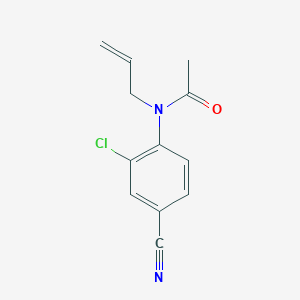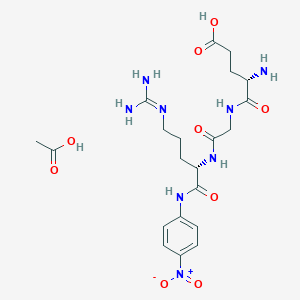![molecular formula C12H15NO2 B8120630 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8120630.png)
1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene: is a nitrostyrene derivative, characterized by the presence of a nitro group and multiple methyl groups attached to the styrene backbone. This compound is part of the broader family of nitroalkenes, which are known for their diverse reactivity and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene typically involves the reaction of benzaldehyde derivatives with nitroalkanes in the presence of a base. A common method includes the condensation of 2,4,6-trimethylbenzaldehyde with nitroethane in the presence of a base such as butylamine. The reaction is carried out under reflux conditions to facilitate the formation of the nitrostyrene derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
化学反应分析
Types of Reactions: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic conditions.
Major Products:
Oxidation: Formation of nitroalkenes.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrostyrenes.
科学研究应用
Chemistry: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitroalkenes on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action of 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that modulate cellular pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
- trans-beta-Methyl-beta-nitrostyrene
- trans-4-Methyl-beta-nitrostyrene
- trans-4-Chloro-beta-nitrostyrene
- trans-4-Bromo-beta-nitrostyrene
Comparison: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene is unique due to the presence of multiple methyl groups, which influence its reactivity and physical properties. Compared to other nitrostyrene derivatives, it exhibits distinct reactivity patterns in electrophilic substitution and reduction reactions. The additional methyl groups also impact its solubility and stability, making it suitable for specific applications in organic synthesis and material science .
属性
IUPAC Name |
1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-9(2)12(10(3)6-8)7-11(4)13(14)15/h5-7H,1-4H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILKZWLODIJOFN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C(\C)/[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
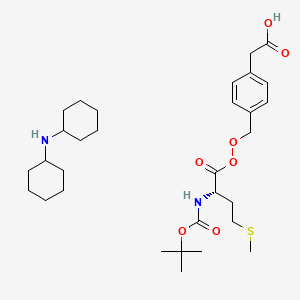
![azanium;[(2S)-2,3-dihydroxypropyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B8120552.png)
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8120560.png)
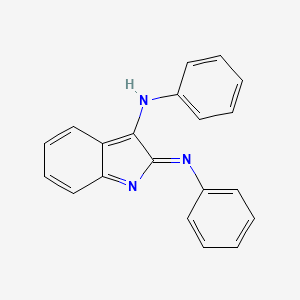
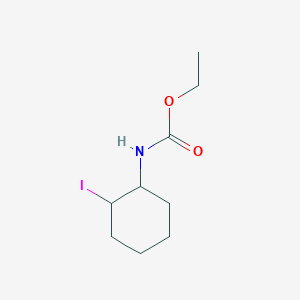

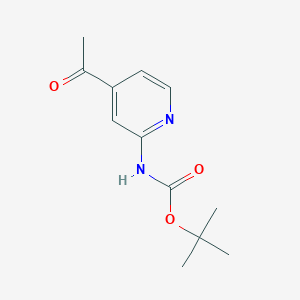
![2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione](/img/structure/B8120603.png)

![(1S,3S,6S,7R,9S)-9-(hydroxymethyl)-4-azatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B8120623.png)
